Mulberrofuran H

Description

Properties

IUPAC Name |

5-(6-hydroxy-1-benzofuran-2-yl)-2-[(1S,9S)-5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5,10-tetraen-11-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O6/c1-27-12-16(20-5-4-19(29)11-25(20)33-27)6-17(13-27)26-21(30)7-15(8-22(26)31)23-9-14-2-3-18(28)10-24(14)32-23/h2-5,7-11,13,16,28-31H,6,12H2,1H3/t16-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTKGVROAGDVCH-OQRWROFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(CC(=C1)C3=C(C=C(C=C3O)C4=CC5=C(O4)C=C(C=C5)O)O)C6=C(O2)C=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H](CC(=C1)C3=C(C=C(C=C3O)C4=CC5=C(O4)C=C(C=C5)O)O)C6=C(O2)C=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89199-99-5 | |

| Record name | 5-(6-Hydroxy-1-benzofuran-2-yl)-2-[(1S,9S)-5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-11-yl]-1,3-benzenediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Mulberrofuran H: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran H is a naturally occurring phenolic compound predominantly isolated from the root bark of Morus species, such as Morus alba L. It belongs to the class of 2-arylbenzofurans, a group of compounds known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Mulberrofuran H, with a focus on its anti-inflammatory, antioxidant, and enzyme-inhibitory effects. Detailed experimental protocols for key biological assays are provided, and the underlying signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data are summarized in structured tables for ease of comparison and reference.

Chemical Structure and Properties

Mulberrofuran H possesses a complex polycyclic structure. Its chemical identity and fundamental properties are summarized below.

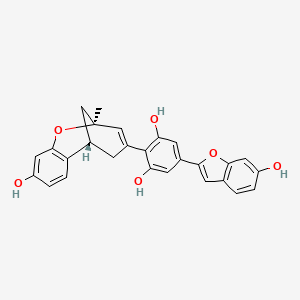

Chemical Structure

The chemical structure of Mulberrofuran H is characterized by a 2-arylbenzofuran skeleton fused with a unique oxatricycloalkene ring system.

IUPAC Name: 5-(6-hydroxy-1-benzofuran-2-yl)-2-[(1S,9S)-5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5,10-tetraen-11-yl]benzene-1,3-diol[1]

SMILES: C[C@]12C--INVALID-LINK--C6=C(O2)C=C(C=C6)O[1]

Chemical Formula: C27H22O6[1]

Physicochemical Properties

A summary of the key physicochemical properties of Mulberrofuran H is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 442.5 g/mol | [1] |

| Monoisotopic Mass | 442.141638 Da | [1] |

| CAS Number | 89199-99-5 | [1] |

| Appearance | Powder | [2] |

| Purity | ≥ 97% (Commercially available) | [2] |

| XLogP3 | 4.8 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 103 Ų | [1] |

Biological Activities and Mechanisms of Action

Mulberrofuran H has demonstrated a range of biological activities, highlighting its potential as a therapeutic agent. The primary activities reported are its anti-inflammatory, antioxidant, and enzyme-inhibitory effects.

Anti-inflammatory Activity

Mulberrofuran H exhibits potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in vitro.[3]

The inflammatory response is characterized by the release of pro-inflammatory cytokines such as TNF-α and interleukin-1β (IL-1β), and the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Mulberrofuran H is believed to interfere with these processes.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, iNOS, and COX-2. It is hypothesized that Mulberrofuran H exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

Figure 1: Proposed mechanism of Mulberrofuran H on the NF-κB signaling pathway.

Antioxidant Activity

Mulberrofuran H possesses antioxidant properties, which are attributed to its phenolic structure. Phenolic compounds can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues.

Enzyme Inhibitory Activity

Mulberrofuran H has been shown to be a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. It demonstrates inhibitory activity against both L-tyrosine and L-DOPA as substrates.

Mulberrofuran H also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a negative regulatory role in insulin and leptin signaling pathways. Inhibition of PTP1B is a therapeutic target for type 2 diabetes and obesity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of Mulberrofuran H and related compounds.

Table 2: Enzyme Inhibitory Activity of Mulberrofuran H

| Enzyme | Substrate | IC50 (µM) | Reference |

| Tyrosinase | L-tyrosine | 4.45 | [4] |

| Tyrosinase | L-DOPA | 19.70 | [4] |

| PTP1B | pNPP | 53.47 ± 12.5 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity Assays

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of Mulberrofuran H for 1-2 hours, followed by stimulation with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

-

After the treatment period, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Collect the cell culture supernatant after treatment.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-1β.

-

Follow the manufacturer's instructions for the assay procedure, which typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell supernatants and standards.

-

Adding a detection antibody.

-

Adding a substrate solution to develop color.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the cytokine concentrations based on the standard curve.

-

After treatment, lyse the cells to extract total protein.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

References

An In-depth Technical Guide on the Mulberrofuran H Biosynthesis Pathway in Morus alba

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morus alba, commonly known as white mulberry, is a plant rich in a diverse array of secondary metabolites, many of which exhibit significant pharmacological activities. Among these are the Mulberry Diels-Alder-type adducts (MDAAs), a unique class of natural products formed through a [4+2] cycloaddition reaction. Mulberrofuran H, a prominent member of this family, has garnered interest for its complex structure and potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the mulberrofuran H biosynthesis pathway, detailing the enzymatic steps, precursor molecules, and available experimental data. This document is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.

Core Biosynthetic Pathway of Mulberrofuran H

The biosynthesis of mulberrofuran H in Morus alba is a multi-step process that originates from the general phenylpropanoid pathway and culminates in a stereospecific Diels-Alder reaction. The overall pathway can be conceptualized in three main stages:

-

Formation of the Chalcone Dienophile: This stage involves the synthesis of a specific chalcone molecule that will serve as the dienophile in the subsequent cycloaddition reaction.

-

Formation of the Dehydroprenyl-2-Arylbenzofuran Diene: A second precursor, a dehydroprenyl-2-arylbenzofuran, is synthesized to act as the diene.

-

Diels-Alder Cycloaddition: The final step is the enzyme-catalyzed [4+2] cycloaddition of the chalcone and the dehydroprenyl-2-arylbenzofuran to yield the characteristic mulberrofuran H scaffold.

The following sections will delve into the known and proposed enzymatic steps involved in each of these stages.

Stage 1: Biosynthesis of the Chalcone Precursor

The chalcone precursor of mulberrofuran H is synthesized via the well-established phenylpropanoid and flavonoid biosynthesis pathways.[1] Key enzymatic reactions include:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the basic chalcone scaffold.

Further tailoring enzymes, such as hydroxylases, methyltransferases, and prenyltransferases, are likely involved in modifying the basic chalcone structure to generate the specific dienophile required for mulberrofuran H synthesis. The exact structure of this chalcone precursor has been proposed through biogenetic considerations to be a derivative of morachalcone A.[2][3]

Stage 2: Biosynthesis of the Dehydroprenyl-2-Arylbenzofuran Precursor

The biosynthesis of the diene precursor is less characterized but is understood to originate from the same phenylpropanoid pathway, diverging to form a 2-arylbenzofuran skeleton. A key precursor to many 2-arylbenzofurans in Morus alba is moracin C. The formation of the reactive diene is catalyzed by:

-

Morus alba Moracin C Oxidase (MaMO): This oxidase is responsible for the oxidative dehydrogenation of a prenyl group on a 2-arylbenzofuran precursor, such as a derivative of moracin C, to create the conjugated diene system necessary for the Diels-Alder reaction.[4]

The specific 2-arylbenzofuran substrate for MaMO in the context of mulberrofuran H biosynthesis is biogenetically considered to be a dehydroprenyl-2-arylbenzofuran derivative.[5]

Stage 3: The Diels-Alder Cycloaddition

The final and defining step in the formation of mulberrofuran H is the [4+2] cycloaddition of the chalcone and the dehydroprenyl-2-arylbenzofuran. This reaction is catalyzed by a specific enzyme:

-

Morus alba Diels-Alderase (MaDA): This enzyme facilitates the intermolecular cycloaddition with high regio- and stereoselectivity, leading to the formation of the specific stereoisomer of mulberrofuran H found in nature.[2][3][6] The existence of this enzyme explains the optical activity of naturally occurring mulberrofurans.[2] Studies have shown that there are multiple MaDA homologs in Morus species with varying substrate specificities and abilities to produce different endo/exo products.[4]

Quantitative Data

Quantitative data on the biosynthesis of mulberrofuran H specifically is limited in the current literature. However, studies on related Diels-Alder adducts in Morus alba provide some insight. For instance, the yields of various mulberrofurans can be influenced by elicitors in cell cultures. The following table summarizes general findings on the production of related compounds.

| Compound Class | Typical Yields in Morus alba cell cultures | Notes |

| Diels-Alder type adducts | Variable, can be enhanced by elicitors | Specific yields for mulberrofuran H are not well-documented. |

| Chalcones | Precursor levels are tightly regulated | Accumulation is often transient. |

| 2-Arylbenzofurans | Constitutively present and inducible | Levels can increase upon fungal infection or elicitation. |

Experimental Protocols

Chalcone Synthase (CHS) Activity Assay

This protocol is adapted from studies on CHS in Morus species.

1. Enzyme Extraction:

- Homogenize 0.4 g of frozen Morus alba leaf tissue in 1 mL of ice-cold 0.1 M borate buffer (pH 8.8) containing 1 mM 2-mercaptoethanol.

- Treat the homogenate with 0.1 g of Dowex 1x4 resin for 10 minutes with gentle mixing on ice.

- Centrifuge at 15,000 x g for 10 minutes at 4°C to remove cell debris and resin.

- Treat the supernatant with an additional 0.2 g of Dowex 1x4 for 20 minutes on ice.

- Centrifuge at 15,000 x g for 15 minutes at 4°C. The resulting supernatant contains the crude CHS enzyme extract.

2. Enzyme Assay:

- Prepare a reaction mixture containing 1.89 mL of 50 mM Tris-HCl buffer (pH 7.6) with 10 mM KCN.

- Add 100 µL of the enzyme extract to the reaction mixture.

- Initiate the reaction by adding 10 µL of a 1 mg/mL solution of p-coumaroyl-CoA in ethylene glycol monomethyl ether.

- Incubate the reaction at 30°C for 1 minute.

- Stop the reaction by adding 50 µL of 6 N HCl.

- Extract the chalcone product with 1 mL of ethyl acetate.

- Evaporate the ethyl acetate and redissolve the residue in a known volume of methanol.

- Quantify the product (naringenin chalcone) by measuring the absorbance at 370 nm or by HPLC analysis against a standard curve.

In Vitro Diels-Alderase (MaDA) Activity Assay

A general protocol for assaying the activity of a heterologously expressed and purified MaDA.

1. Heterologous Expression and Purification of MaDA:

- The coding sequence of the putative MaDA is cloned into an appropriate expression vector (e.g., pET vector for E. coli or baculovirus for insect cells).

- Transform the expression host with the construct and induce protein expression (e.g., with IPTG for E. coli).

- Lyse the cells and purify the recombinant MaDA using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by size-exclusion chromatography.

2. Diels-Alderase Assay:

- Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0).

- Add the purified MaDA to the buffer at a final concentration of approximately 5 µg in a 100 µL reaction volume.

- Add the chalcone dienophile and the dehydroprenyl-2-arylbenzofuran diene substrates (typically at concentrations around 100 µM each).

- Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 1-2 hours).

- Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the product.

- Analyze the formation of mulberrofuran H using HPLC or LC-MS by comparing the retention time and mass spectrum to an authentic standard. The product can be quantified using a standard curve.

Visualizations

Biosynthesis Pathway of Mulberrofuran H Precursors

Caption: Biosynthesis of Mulberrofuran H Precursors.

Final Step: Diels-Alder Cycloaddition```dot

Caption: Workflow for MaDA Characterization.

Conclusion and Future Directions

The biosynthesis of mulberrofuran H in Morus alba represents a fascinating example of how plants generate complex molecular architectures. While the key enzymatic players in the final Diels-Alder cycloaddition have been identified, further research is needed to fully elucidate the entire pathway. Specifically, future work should focus on:

-

Definitive identification of the exact chalcone and dehydroprenyl-2-arylbenzofuran precursors for mulberrofuran H.

-

Elucidation of the biosynthetic pathway leading to the dehydroprenyl-2-arylbenzofuran precursor.

-

Detailed kinetic characterization of the Morus alba Diels-Alderase (MaDA) with the specific substrates for mulberrofuran H.

-

Investigation into the regulation of the mulberrofuran H biosynthetic pathway at the genetic and protein levels.

A complete understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open avenues for the biotechnological production of mulberrofuran H and related compounds for potential pharmaceutical applications.

References

- 1. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. First natural Diels–Alder enzyme discovered in mulberry tree | Research | Chemistry World [chemistryworld.com]

- 4. The evolutionary origin of naturally occurring intermolecular Diels-Alderases from Morus alba - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. communities.springernature.com [communities.springernature.com]

Preliminary Biological Activities of Mulberrofuran H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran H is a naturally occurring flavonoid that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological activities of Mulberrofuran H, with a focus on its enzyme inhibitory, anti-inflammatory, and antioxidant effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to facilitate a deeper understanding of Mulberrofuran H's mechanism of action.

Data Presentation

The biological activities of Mulberrofuran H have been quantified in several studies. The following table summarizes the available quantitative data for its enzyme inhibitory activities.

| Biological Activity | Assay | Substrate | IC50 Value (µM) |

| Tyrosinase Inhibition | Spectrophotometric | L-tyrosine | 4.45[1] |

| Tyrosinase Inhibition | Spectrophotometric | L-DOPA | 19.70[1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Beyond enzyme inhibition, Mulberrofuran H has been reported to possess potent anti-inflammatory and antioxidative activities, though specific quantitative data such as IC50 values for these effects are not yet widely published.[1]

Experimental Protocols

To aid in the replication and further investigation of Mulberrofuran H's biological activities, detailed methodologies for key experiments are provided below.

Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the activity of tyrosinase, a key enzyme in melanin synthesis.

Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. The formation of dopachrome from dopaquinone can be monitored spectrophotometrically at approximately 475-490 nm. The reduction in the rate of dopachrome formation in the presence of an inhibitor is proportional to the inhibitor's potency.

Materials:

-

Mushroom Tyrosinase

-

L-tyrosine or L-DOPA (substrate)

-

Phosphate buffer (typically pH 6.8)

-

Mulberrofuran H (test compound)

-

Kojic acid (positive control)

-

Spectrophotometer (plate reader or cuvette-based)

Procedure:

-

Prepare a stock solution of Mulberrofuran H in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound at various concentrations

-

Mushroom tyrosinase solution

-

-

Incubate the plate at a controlled temperature (e.g., 25-37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA) to each well.

-

Immediately measure the absorbance at 475-490 nm at regular intervals for a set period (e.g., 20-30 minutes).

-

Calculate the rate of reaction (change in absorbance over time) for each concentration of the test compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This assay evaluates the potential of a compound to reduce the inflammatory response in a cellular model.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon stimulation with LPS, RAW 264.7 macrophages produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α). The inhibitory effect of a test compound on the production of these mediators is a measure of its anti-inflammatory activity.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Mulberrofuran H (test compound)

-

Griess reagent (for NO measurement)

-

ELISA kit for TNF-α

Procedure:

-

Culture RAW 264.7 cells in DMEM until they reach a suitable confluency.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Mulberrofuran H for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours.

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent.

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

TNF-α Measurement:

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Determine the cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

-

Calculate the percentage of inhibition of NO and TNF-α production for each concentration of Mulberrofuran H.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Mulberrofuran H (test compound)

-

Ascorbic acid or Trolox (positive control)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare various concentrations of Mulberrofuran H in the same solvent.

-

In a 96-well plate or cuvettes, mix the DPPH solution with the test compound solutions.

-

Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at approximately 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

-

The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the concentration of the sample.

Visualization of Signaling Pathways and Workflows

Based on studies of related compounds and the general mechanisms of flavonoids, Mulberrofuran H is likely to exert its anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and ERK1/2.

Caption: General experimental workflow for assessing the anti-inflammatory activity of Mulberrofuran H.

Caption: Proposed inhibitory effect of Mulberrofuran H on the NF-κB signaling pathway.

Caption: Postulated modulatory effect of Mulberrofuran H on the ERK1/2 signaling pathway.

Conclusion and Future Directions

Mulberrofuran H demonstrates promising preliminary biological activities, particularly as a potent tyrosinase inhibitor and with noted anti-inflammatory and antioxidant properties. The provided experimental protocols offer a foundation for further investigation into its mechanisms of action. The visualized signaling pathways, while based on the activity of related compounds, provide a rational framework for future studies on Mulberrofuran H's specific molecular targets.

Future research should focus on:

-

Quantitative analysis of the anti-inflammatory and antioxidant activities of Mulberrofuran H to establish IC50 or EC50 values.

-

In-depth mechanistic studies to confirm the direct effects of Mulberrofuran H on the NF-κB and ERK1/2 signaling pathways.

-

In vivo studies to evaluate the efficacy and safety of Mulberrofuran H in animal models of hyperpigmentation, inflammation, and oxidative stress-related diseases.

-

Structure-activity relationship (SAR) studies to identify the key structural features of Mulberrofuran H responsible for its biological activities, which could guide the synthesis of more potent analogs.

The continued exploration of Mulberrofuran H holds significant potential for the development of novel therapeutic agents for a range of dermatological and inflammatory conditions.

References

Mulberrofuran H: A Technical Guide to its Discovery, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran H is a naturally occurring benzofuran derivative isolated from the root bark of Morus species, such as Morus alba and Morus nigra. This compound has garnered significant interest within the scientific community due to its potent biological activities, particularly as a tyrosinase inhibitor and an anti-inflammatory agent. This technical guide provides a comprehensive overview of the available scientific literature on Mulberrofuran H, focusing on its discovery, structural characterization, and biological properties. Detailed experimental protocols for key assays and visual representations of relevant pathways are included to facilitate further research and drug development efforts.

Discovery and Isolation

General Experimental Workflow for Isolation

The following diagram outlines a typical workflow for the isolation of benzofuran derivatives like Mulberrofuran H from Morus root bark.

References

An In-Depth Technical Guide to Mulberrofuran H (CAS: 89199-99-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran H is a naturally occurring benzofuran derivative isolated from Morus alba (white mulberry). This document provides a comprehensive technical overview of Mulberrofuran H, summarizing its physicochemical properties, biological activities, and known mechanisms of action. Detailed experimental protocols for key bioassays are provided to facilitate further research and development. While the definitive signaling pathway for Mulberrofuran H remains to be elucidated, this guide explores potential pathways based on the activities of structurally related compounds.

Physicochemical Properties

Mulberrofuran H possesses a complex polycyclic structure. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 89199-99-5 | --INVALID-LINK-- |

| Molecular Formula | C₂₇H₂₂O₆ | --INVALID-LINK-- |

| Molecular Weight | 442.5 g/mol | --INVALID-LINK-- |

| IUPAC Name | 5-(6-hydroxy-1-benzofuran-2-yl)-2-[(1S,9S)-5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.0²,⁷]trideca-2(7),3,5,10-tetraen-11-yl]benzene-1,3-diol | --INVALID-LINK-- |

| Appearance | Powder | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |

Spectroscopic Data

Biological Activities and Mechanisms of Action

Mulberrofuran H has demonstrated a range of biological activities, with potential therapeutic applications in dermatology and inflammatory diseases.

Tyrosinase Inhibition

Mulberrofuran H is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis. This activity suggests its potential as a skin-lightening agent for treating hyperpigmentation disorders.

| Substrate | IC₅₀ Value |

| L-tyrosine | 4.45 µM |

| L-DOPA | 19.70 µM |

Data sourced from ChemicalBook and AbMole BioScience.

Anti-inflammatory Activity

Mulberrofuran H exhibits significant anti-inflammatory properties. Studies on related compounds from Morus alba suggest that this activity may be mediated through the inhibition of pro-inflammatory cytokines and modulation of key signaling pathways such as NF-κB and MAPK.

Antioxidant Activity

The compound also possesses antioxidant properties, contributing to its potential therapeutic effects by mitigating oxidative stress, which is implicated in various pathological conditions.

Experimental Protocols

Isolation of Mulberrofuran H from Morus alba

A general procedure for the isolation of benzofuran derivatives from Morus alba root bark is as follows. Note that optimization may be required for the specific isolation of Mulberrofuran H.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol is adapted from a general method for assessing mushroom tyrosinase inhibition.

-

Preparation of Solutions:

-

Mushroom tyrosinase solution (1000 Units/mL in 50 mM phosphate buffer, pH 6.5).

-

Substrate solution: 1 mM L-tyrosine or L-DOPA in 50 mM phosphate buffer (pH 6.5).

-

Mulberrofuran H stock solution in DMSO, with serial dilutions in 10% DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add 170 µL of the assay mixture (10 parts substrate solution, 10 parts phosphate buffer, 9 parts distilled water).

-

Add 10 µL of the Mulberrofuran H solution at various concentrations.

-

Add 20 µL of the mushroom tyrosinase solution to initiate the reaction.

-

Incubate at 25°C for 15 seconds.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol outlines a common method for evaluating antioxidant capacity.

-

Preparation of Solutions:

-

0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

Mulberrofuran H stock solution in methanol, with serial dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the Mulberrofuran H solution at various concentrations.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the effect of the compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of Mulberrofuran H for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition.

-

Signaling Pathways

The precise signaling pathways through which Mulberrofuran H exerts its anti-inflammatory and antioxidant effects have not been definitively elucidated for this specific molecule. However, based on studies of other benzofurans and extracts from Morus alba, it is hypothesized that Mulberrofuran H may modulate the NF-κB and MAPK signaling pathways.

Hypothetical Anti-inflammatory Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. It is plausible that Mulberrofuran H inhibits the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Potential Antioxidant Signaling Pathway

The MAPK signaling pathway is involved in cellular responses to oxidative stress. It is possible that Mulberrofuran H modulates this pathway to enhance the cellular antioxidant response.

Conclusion

Mulberrofuran H is a promising natural compound with multifaceted biological activities, including potent tyrosinase inhibition, anti-inflammatory, and antioxidant effects. This technical guide provides a foundation for further research into its therapeutic potential. Future studies should focus on elucidating its precise mechanisms of action, particularly its interaction with cellular signaling pathways, and on obtaining detailed spectroscopic data to facilitate its synthesis and the development of novel analogs.

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Arylbenzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Arylbenzofurans represent a significant class of heterocyclic compounds characterized by a furan ring fused to a benzene ring, with an aryl substituent at the 2-position. This structural motif is prevalent in a variety of natural products and synthetically derived molecules that exhibit a broad spectrum of biological activities. Their diverse pharmacological properties, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects, have made them a focal point of intensive research in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-arylbenzofuran compounds, detailed experimental protocols for their synthesis, and insights into their mechanisms of action through key signaling pathways.

Physical and Chemical Properties

The physicochemical properties of 2-arylbenzofuran derivatives are crucial for their biological activity, influencing factors such as solubility, membrane permeability, and receptor binding. These properties can be significantly modulated by the nature and position of substituents on both the benzofuran core and the 2-aryl ring. Below is a summary of the key physical and chemical data for representative 2-arylbenzofuran compounds.

Table 1: Physical Properties of Selected 2-Arylbenzofuran Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 2-Phenylbenzofuran | C₁₄H₁₀O | 194.23 | 120-122 | 313 at 760 mmHg (Predicted) | Insoluble in water; Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[1] |

| Moracin C | C₁₉H₁₈O₄ | 310.34 | 198-199 | Not Available | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone.[1] |

| Mulberrofuran G | C₃₄H₂₆O₈ | 562.57 | Not Available | 695.1 ± 55.0 at 760 mmHg | Soluble in methanol, ethanol, DMSO. |

Table 2: Spectroscopic Data of Selected 2-Arylbenzofuran Compounds

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |

| 2-Phenylbenzofuran | (CDCl₃, 400 MHz): 7.92-7.90 (m, 2H), 7.62-7.61 (m, 1H), 7.57-7.55 (m, 1H), 7.50-7.46 (m, 2H), 7.40-7.37 (m, 1H), 7.30-7.24 (m, 2H), 7.06 (d, J=0.7 Hz, 1H)[2] | (CDCl₃, 100 MHz): 155.9, 154.9, 130.5, 129.2, 128.8, 128.6, 125.0, 124.3, 122.9, 120.9, 111.2, 101.3[2] | ESI-MS: [M+Na]⁺ 217.6[3] |

| Moracin C | (CD₃OD, 400 MHz): 7.33 (d, J=8.8 Hz, 1H), 6.89 (s, 1H), 6.88 (d, J=2.0 Hz, 1H), 6.74 (d, J=2.4 Hz, 2H), 6.71 (dd, J=2.0, 8.4 Hz, 1H), 6.23 (t, J=2.4 Hz, 1H), 3.35 (d, J=7.2 Hz, 2H), 1.75 (s, 3H), 1.65 (s, 3H) | (CD₃OD, 100 MHz): 158.5, 155.8, 155.4, 154.7, 132.4, 121.6, 120.6, 111.8, 102.5, 102.1, 100.8, 97.0, 31.8, 25.9, 17.8 | ESI-MS: [M+H]⁺ 311.1283[4] |

| Mulberrofuran G | Not readily available in compiled format. | Not readily available in compiled format. | ESI-MS: Fragmentation studies show characteristic ions that can differentiate it from its isomers.[5] |

Experimental Protocols

The synthesis of 2-arylbenzofurans can be achieved through various synthetic routes. A common and versatile method involves the O-alkylation of a substituted 2-hydroxybenzaldehyde followed by an intramolecular cyclization.

Protocol: Synthesis of 2-Arylbenzofurans via O-Alkylation and Intramolecular Cyclization[2]

This protocol outlines a three-step synthesis starting from a substituted 2-hydroxybenzaldehyde.

Step 1: O-Alkylation of 2-Hydroxybenzaldehyde

-

To a solution of the appropriately substituted 2-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.2 eq).

-

To this mixture, add methyl α-bromophenylacetate (1.1 eq).

-

Stir the reaction mixture at 50 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain the corresponding methyl 2-(2-formylphenoxy)-2-phenylacetate.

Step 2: Hydrolysis of the Ester

-

Suspend the methyl 2-(2-formylphenoxy)-2-phenylacetate (1.0 eq) in a mixture of methanol and 10% aqueous potassium hydroxide (KOH).

-

Heat the mixture to 82 °C and stir for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with 10% hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to yield the 2-(2-formylphenoxy)-2-phenylacetic acid.

Step 3: Intramolecular Cyclization and Dehydration

-

To a flask containing acetic anhydride (Ac₂O), add the 2-(2-formylphenoxy)-2-phenylacetic acid (1.0 eq) and anhydrous sodium acetate (NaOAc, 10 eq).

-

Heat the mixture to 125 °C and stir for 4-6 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford the desired 2-arylbenzofuran.

Biological Activities and Signaling Pathways

2-Arylbenzofuran derivatives have garnered significant attention for their potential therapeutic applications, particularly in the fields of neurodegenerative diseases and oncology.

Role in Alzheimer's Disease

Several 2-arylbenzofuran compounds have been identified as potent inhibitors of key enzymes implicated in the pathogenesis of Alzheimer's disease, namely acetylcholinesterase (AChE) and beta-secretase 1 (BACE1).[2] AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to improved cognitive function. BACE1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which aggregate to form the characteristic amyloid plaques in the brains of Alzheimer's patients. By inhibiting both of these enzymes, 2-arylbenzofurans can offer a multi-target approach to treating Alzheimer's disease.

Anticancer Activity

Certain 2-arylbenzofuran derivatives have demonstrated significant anticancer properties by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.[6] One of the proposed mechanisms involves the modulation of the extracellular signal-regulated kinase (ERK) signaling pathway, which in turn affects the levels of key cell cycle regulators like cyclin-dependent kinase 2 (Cdk2) and cyclin A.[6] This disruption of the cell cycle at the G1/S transition phase prevents cancer cell proliferation and ultimately leads to apoptosis.

Conclusion

2-Arylbenzofuran compounds constitute a versatile and promising class of molecules with significant potential in drug discovery and development. Their diverse biological activities, coupled with the tunability of their physicochemical properties through synthetic modifications, make them attractive scaffolds for the design of novel therapeutic agents. This guide provides a foundational understanding of their core properties, synthesis, and mechanisms of action, serving as a valuable resource for researchers in the field. Further exploration into the structure-activity relationships and optimization of these compounds will undoubtedly pave the way for the development of new and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cris.bgu.ac.il [cris.bgu.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. Hypervalent Iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans [organic-chemistry.org]

- 6. A novel arylbenzofuran induces cervical cancer cell apoptosis and G1/S arrest through ERK-mediated Cdk2/cyclin-A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Phytochemical Exploration of Morus Root Bark: A Technical Guide to Flavonoid Isolation and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The root bark of the Morus genus, commonly known as mulberry, has a long-standing history in traditional medicine for treating a variety of ailments. Modern scientific inquiry has identified flavonoids as a major class of bioactive compounds responsible for many of its therapeutic properties. These prenylated flavonoids and Diels-Alder type adducts exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. This in-depth technical guide provides a comprehensive overview of the phytochemical investigation of Morus root bark for its rich flavonoid content, detailing experimental protocols and summarizing quantitative data for key isolates.

Data Presentation: Quantitative Analysis of Flavonoids in Morus Root Bark

The following table summarizes the quantitative data for prominent flavonoids isolated from Morus root bark, as reported in various studies. The yields can vary depending on the specific Morus species, geographical origin, and the extraction and purification methods employed.

| Flavonoid | Plant Source | Extraction Method | Yield | Reference |

| Morusin | Morus alba L. | Methanol extraction followed by chromatographic purification | 0.027% of branch bark (dry weight) | [1] |

| Kuwanon G | Morus alba | Methanol extraction, ethyl acetate fractionation | MIC against Streptococcus mutans: 8.0 µg/ml | [2] |

| Kuwanon H | Morus alba L. | n-hexane, benzene, and ethyl acetate extraction | 0.13% yield from ethyl acetate extract | [3] |

| Sanggenon C | Morus alba | Specialized extract (MA60) | 10.7% of the MA60 extract | [4] |

| Sanggenon D | Morus alba | Specialized extract (MA60) | 6.9% of the MA60 extract | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of flavonoids from Morus root bark, synthesized from established research protocols.

General Extraction and Fractionation

This protocol outlines a common procedure for the initial extraction and solvent partitioning of flavonoids from Morus root bark.

Materials and Equipment:

-

Dried and powdered Morus root bark

-

75% Ethanol

-

Ethyl acetate

-

n-Butanol

-

Distilled water

-

Large-scale extraction vessel

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

The air-dried and powdered root bark (e.g., 30 kg) is extracted three times with 75% ethanol (e.g., 100 L for each extraction) at room temperature for 3 days per extraction.[5]

-

The resulting solutions are filtered, combined, and concentrated under reduced pressure using a rotary evaporator to yield a crude brown residue.

-

The crude extract is suspended in water and partitioned successively with ethyl acetate and n-butanol.

-

Each fraction (ethyl acetate, n-butanol, and aqueous) is concentrated under reduced pressure to yield the respective dried fractions for further purification.

Chromatographic Isolation and Purification

The flavonoid-rich fractions (typically the ethyl acetate and n-butanol fractions) are subjected to various chromatographic techniques to isolate individual compounds.

Materials and Equipment:

-

Silica gel for column chromatography

-

Octadecylsilyl (ODS) silica gel for reversed-phase chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical) with appropriate columns (e.g., C18)

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate, methanol, acetonitrile, water)

-

Thin Layer Chromatography (TLC) plates and developing chambers

-

UV lamp for visualization

Procedure:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate (e.g., from 10:1 to 1:1) to yield several primary fractions.[5]

-

Reversed-Phase HPLC: The primary fractions are further purified by reversed-phase HPLC using a methanol/water or acetonitrile/water gradient.[5]

-

Sephadex LH-20 Column Chromatography: Fractions can also be purified using Sephadex LH-20 column chromatography with methanol as the eluent to separate compounds based on their molecular size.

-

Monitoring and Identification: The separation process is monitored by TLC, and the structures of the isolated pure compounds are elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the phytochemical investigation of Morus root bark for flavonoids.

Caption: Experimental workflow for flavonoid isolation.

Signaling Pathway: Inhibition of Wnt/β-Catenin Pathway

Several studies have indicated that extracts from Morus alba root bark and some of its isolated compounds can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[6][7] The diagram below illustrates the canonical Wnt pathway and the inhibitory action of Morus root bark flavonoids.

Caption: Wnt/β-catenin pathway and flavonoid inhibition.

Conclusion

The root bark of Morus species is a rich and valuable source of a diverse array of flavonoids with significant therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for the systematic extraction, isolation, and characterization of these bioactive compounds. The quantitative data and the understanding of their mechanisms of action, such as the inhibition of key signaling pathways like Wnt/β-catenin, are crucial for advancing the development of new pharmaceuticals and nutraceuticals. Further research is warranted to fully elucidate the pharmacological profiles of individual flavonoids and to optimize their therapeutic applications.

References

- 1. Rapid Analysis of Morusin from Ramulus mori by HPLC-DAD, Its Distribution in Vivo and Differentiation in the Cultivated Mulberry Species [scirp.org]

- 2. Kuwanon G: an antibacterial agent from the root bark of Morus alba against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Root Bark of Morus alba L. and Its Bioactive Ingredient, Ursolic Acid, Suppress the Proliferation of Multiple Myeloma Cells by Inhibiting Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Root Bark of Morus alba L. and Its Bioactive Ingredient, Ursolic Acid, Suppress the Proliferation of Multiple Myeloma Cells by Inhibiting Wnt/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Mulberrofuran H: Mechanism of Action in Inflammatory Pathways - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran H is a natural compound belonging to the furanocoumarin class, found in various species of the Morus (mulberry) plant. Preliminary research and studies on structurally similar compounds, such as Mulberrofuran K, suggest that Mulberrofuran H possesses significant anti-inflammatory properties. This document provides a detailed overview of the proposed mechanism of action of Mulberrofuran H in inflammatory pathways, based on current understanding from related molecules. It also includes comprehensive protocols for key experiments to investigate its anti-inflammatory effects.

Disclaimer: Specific quantitative data and detailed experimental protocols for Mulberrofuran H are limited in the current scientific literature. The following information is largely based on studies conducted with the closely related compound, Mulberrofuran K, and general methodologies for assessing anti-inflammatory activity. Researchers should adapt and validate these protocols for their specific experimental conditions.

Proposed Mechanism of Action

Mulberrofuran H is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Upon stimulation by LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of both NF-κB and MAPK pathways. The activation of these pathways results in the increased expression of pro-inflammatory enzymes and cytokines.

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Mulberrofuran H is proposed to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.

MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are also activated by LPS. These kinases, once phosphorylated, can activate various transcription factors, including AP-1, which also contributes to the expression of inflammatory genes. Evidence from related compounds suggests that Mulberrofuran H may suppress the phosphorylation of ERK, JNK, and p38, thus inhibiting this arm of the inflammatory response.

The dual inhibition of these key inflammatory pathways leads to a significant reduction in the production of inflammatory mediators, thereby accounting for the anti-inflammatory activity of Mulberrofuran H.

Data Presentation

| Inflammatory Marker | Assay Type | Cell Line | Stimulant | Mulberrofuran K Concentration | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) | Griess Assay | RAW 264.7 | LPS | Concentration-dependent | Significant reduction | [1] |

| iNOS | Western Blot | RAW 264.7 | LPS | Concentration-dependent | Inhibition of expression | [1] |

| COX-2 | Western Blot | RAW 264.7 | LPS | Concentration-dependent | Inhibition of expression | [1] |

| TNF-α | ELISA | RAW 264.7 | LPS | Concentration-dependent | Reduction in secretion | [1] |

| IL-6 | ELISA | RAW 264.7 | LPS | Concentration-dependent | Reduction in secretion | [1] |

| IL-1β | ELISA | RAW 264.7 | LPS | Concentration-dependent | Reduction in secretion | [1] |

| NF-κB Activation | Luciferase Reporter Assay | RAW 264.7 | LPS | Concentration-dependent | Inhibition of transcriptional activation | [1] |

| ERK1/2 Phosphorylation | Western Blot | RAW 264.7 | LPS | Concentration-dependent | Inhibition of phosphorylation | [1] |

Mandatory Visualizations

Caption: Proposed mechanism of action of Mulberrofuran H in inflammatory signaling pathways.

Caption: General experimental workflow for evaluating the anti-inflammatory effects of Mulberrofuran H.

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line, RAW 264.7.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO and ELISA, 6-well for Western blot and RT-qPCR).

-

Allow cells to adhere and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of Mulberrofuran H (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of Mulberrofuran H.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

After 24 hours, treat the cells with various concentrations of Mulberrofuran H for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Assay)

Objective: To measure the production of nitric oxide, a key inflammatory mediator.

Protocol:

-

Follow the cell culture and treatment protocol in a 24-well plate.

-

After 24 hours of LPS stimulation, collect the culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentration.

Cytokine Measurement (ELISA)

Objective: To quantify the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Protocol:

-

Follow the cell culture and treatment protocol in a 24-well plate.

-

After 24 hours of LPS stimulation, collect the culture supernatant.

-

Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis

Objective: To analyze the protein expression levels of iNOS, COX-2, and the phosphorylation status of MAPK and NF-κB pathway components.

Protocol:

-

Follow the cell culture and treatment protocol in a 6-well plate.

-

For signaling pathway analysis, use shorter LPS stimulation times (e.g., 15-60 minutes). For iNOS and COX-2 expression, use a longer stimulation time (e.g., 12-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

Objective: To directly measure the transcriptional activity of NF-κB.

Protocol:

-

Co-transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with Mulberrofuran H and/or LPS as described above.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

These detailed notes and protocols provide a comprehensive framework for researchers to investigate the anti-inflammatory mechanism of action of Mulberrofuran H. By systematically applying these methods, a clearer understanding of the therapeutic potential of this natural compound can be achieved.

References

Application Note: Quantification of Mulberrofuran H in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mulberrofuran H in plant extracts, particularly from species of the Morus genus (mulberry). Mulberrofuran H, a potent anti-inflammatory and antioxidant compound, is of significant interest to researchers in natural product chemistry and drug development.[1] This protocol provides a comprehensive guide for the sample preparation, chromatographic separation, and quantification of Mulberrofuran H, along with method validation parameters. The intended audience for this document includes researchers, scientists, and professionals in the pharmaceutical and nutraceutical industries.

Introduction

Mulberrofuran H is a 2-arylbenzofuran derivative found in various parts of the mulberry tree (Morus spp.), including the root bark and twigs.[2] It has demonstrated significant biological activities, notably potent anti-inflammatory and antioxidative effects.[1] The anti-inflammatory action is, in part, attributed to the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. Given its therapeutic potential, a reliable and validated analytical method for the quantification of Mulberrofuran H in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides a detailed HPLC-UV method for this purpose.

Experimental Protocols

Sample Preparation: Extraction of Mulberrofuran H from Plant Material

This protocol describes the extraction of Mulberrofuran H from dried and powdered plant material, such as the root bark of Morus alba.

Materials and Reagents:

-

Dried and powdered plant material (e.g., Morus alba root bark)

-

Methanol (HPLC grade)

-

80% Ethanol (v/v) in water (HPLC grade)

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC vials

Procedure:

-

Accurately weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.

-

Add 20 mL of 80% ethanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 60 minutes at room temperature.

-

After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean collection tube.

-

Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.

-

Combine the supernatants from both extractions.

-

Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

-

Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the quantification of Mulberrofuran H.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 269 nm and 330 nm (monitor both for optimization) |

Preparation of Standard Solutions and Calibration Curve

Procedure:

-

Prepare a stock solution of Mulberrofuran H standard at a concentration of 1 mg/mL in methanol.

-

From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.

-

Inject each standard solution into the HPLC system under the conditions described above.

-

Construct a calibration curve by plotting the peak area of Mulberrofuran H against the corresponding concentration.

-

Determine the linearity of the calibration curve by calculating the coefficient of determination (R²), which should be ≥ 0.999.

Data Presentation

The quantitative data for the HPLC method validation should be summarized as follows:

Table 1: HPLC Method Validation Parameters for Mulberrofuran H Quantification

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of Mulberrofuran H is depicted in the following diagram.

Caption: Experimental workflow for Mulberrofuran H quantification.

Signaling Pathway

Mulberrofuran H exerts its anti-inflammatory effects by inhibiting key signaling pathways. The diagram below illustrates the canonical NF-κB signaling pathway, a primary target for the anti-inflammatory action of many natural products.

Caption: Inhibition of the NF-κB signaling pathway by Mulberrofuran H.

Conclusion

This application note provides a detailed and reliable HPLC-based protocol for the quantification of Mulberrofuran H in plant extracts. The described method is suitable for the quality control of raw plant materials and finished herbal products, as well as for research purposes in the fields of natural product chemistry and pharmacology. The provided diagrams offer a clear visualization of the experimental process and the relevant biological pathway, making this a comprehensive resource for the intended scientific audience.

References

Application Notes and Protocols: Investigating Mulberrofuran H as a Tyrosinase Inhibitor

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of tyrosinase inhibitors for applications in cosmetics, medicine, and food science.

Introduction: Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment in mammals responsible for skin, hair, and eye color.[1][2][3] It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3][4] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[2][3] Consequently, inhibitors of tyrosinase are of significant interest for the development of skin-whitening agents and treatments for pigmentation-related issues.[1][4] Mulberrofuran H, a natural compound isolated from Morus species, has been identified as a potent tyrosinase inhibitor.[5][6] This document provides a detailed experimental design for the comprehensive evaluation of Mulberrofuran H's tyrosinase inhibitory properties, from initial enzymatic assays to cell-based validation.

Quantitative Data Summary: Mulberrofuran G (MG)

Mulberrofuran G is a compound structurally related to Mulberrofuran H and has been extensively studied for its anti-tyrosinase activity. The following table summarizes its inhibitory potency against mushroom tyrosinase.

| Compound | Substrate | IC₅₀ (µM) | Inhibition Type | Inhibition Constant (Kᵢ) (µM) | Reference Compound | Reference IC₅₀ (µM) |

| Mulberrofuran G | L-Tyrosine | 6.35 ± 0.45 | Competitive | 5.93 | Kojic Acid | 36.02 |

| Mulberrofuran G | L-DOPA | 44.04 | - | - | Kojic Acid | 79.0 |

Data sourced from Koirala et al., 2018.[5][7]

Experimental Protocols

Protocol 1: In Vitro Mushroom Tyrosinase Activity Assay

This protocol details the colorimetric assay to determine the inhibitory effect of Mulberrofuran H on mushroom tyrosinase activity using L-DOPA as the substrate.

Materials:

-

Mushroom Tyrosinase (e.g., ≥1000 U/mg, Sigma-Aldrich)

-

L-DOPA (Sigma-Aldrich)

-

Mulberrofuran H (test compound)

-

Kojic Acid (positive control)[8]

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)[8]

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase (e.g., 300 U/mL) in 0.1 M phosphate buffer. Keep on ice.

-

Prepare a 10 mM L-DOPA solution in 0.1 M phosphate buffer.

-

Prepare stock solutions of Mulberrofuran H and Kojic Acid in DMSO. Further dilute to various concentrations (e.g., 15.6 to 250 µg/mL) with phosphate buffer.[8]

-

-

Assay Setup:

-

In a 96-well plate, add the following to respective wells:

-

Test Wells: 20 µL of Mulberrofuran H solution at varying concentrations.

-

Positive Control: 20 µL of Kojic Acid solution.

-

Enzyme Control: 20 µL of DMSO (or buffer, depending on the solvent for the test compound).[8]

-

-

Add 40 µL of mushroom tyrosinase solution (final concentration e.g., 30 U/mL) and 100 µL of phosphate buffer to each well.[8]

-

Create corresponding blank wells for each concentration, containing the test compound and buffer but no enzyme, to correct for any absorbance from the compound itself.

-

-

Reaction and Measurement:

-

Pre-incubate the plate at room temperature for 10 minutes.[8]

-

Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.[8]

-

Incubate the plate at 37°C for 20 minutes.[8]

-

Measure the absorbance at 475 nm using a microplate reader.[8] The formation of dopachrome from L-DOPA results in a colored product.

-

-

Calculation of Inhibition:

-

Calculate the percentage of tyrosinase inhibition using the following formula:[8] % Inhibition = [ (E - Eb) - (T - Tb) / (E - Eb) ] * 100 Where:

-

E = Absorbance of the enzyme control

-

Eb = Absorbance of the enzyme control blank

-

T = Absorbance of the test sample

-

Tb = Absorbance of the test sample blank

-

-

Determine the IC₅₀ value by plotting a graph of percent inhibition against the concentration of Mulberrofuran H.[8]

-

Protocol 2: Enzyme Kinetic Analysis

This protocol is used to determine the mechanism of tyrosinase inhibition (e.g., competitive, non-competitive, mixed) by Mulberrofuran H.

Procedure:

-

Assay Setup:

-

Data Collection:

-

Measure the initial reaction velocity (V) at each combination of substrate and inhibitor concentration by taking kinetic readings over time (e.g., every minute for 20-30 minutes).[2]

-

-

Data Analysis:

-

Generate a Lineweaver-Burk plot by plotting 1/V (y-axis) against 1/[S] (x-axis), where [S] is the substrate concentration.[7]

-

Analyze the plot:

-

Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).[7]

-

Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).[9]

-

Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).[9]

-

Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are altered).[9]

-

-

Optionally, create a Dixon plot (1/V vs. inhibitor concentration) to determine the inhibition constant (Kᵢ).[7]

-

Protocol 3: Cell-Based Melanin Content Assay

This protocol measures the effect of Mulberrofuran H on melanin synthesis in a cellular context, typically using B16F10 melanoma cells.

Materials:

-

B16F10 melanoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Mulberrofuran H

-

α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis (optional)

-

Lysis buffer (e.g., 1N NaOH with 10% DMSO)[10]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed B16F10 cells in a culture plate (e.g., 24-well or 96-well) and allow them to adhere overnight.

-

Treat the cells with various non-cytotoxic concentrations of Mulberrofuran H for a specified period (e.g., 24-72 hours). It is recommended to co-treat with a melanogenesis stimulator like α-MSH.[11]

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., Kojic Acid).

-

-

Cell Lysis and Melanin Solubilization:

-

Quantification:

-

Centrifuge the lysates to pellet any debris.[10]

-

Transfer the supernatant, which contains the solubilized melanin, to a 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength between 470-490 nm.[10][12]

-

Prepare a standard curve using synthetic melanin to quantify the melanin content.[10]

-

-

Normalization and Analysis:

-

Determine the protein content in parallel from the cell lysates (e.g., using a BCA or Bradford assay) to normalize the melanin content to the total protein amount or cell number.[12]

-

Express the results as melanin content per mg of protein or per cell and compare the treated groups to the control group.[13]

-

Visualizations: Workflows and Pathways

References

- 1. tandfonline.com [tandfonline.com]

- 2. activeconceptsllc.com [activeconceptsllc.com]

- 3. brieflands.com [brieflands.com]

- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Screening and Structure–Activity Relationship for Selective and Potent Anti-Melanogenesis Agents Derived from Species of Mulberry (Genus Morus) - PMC [pmc.ncbi.nlm.nih.gov]